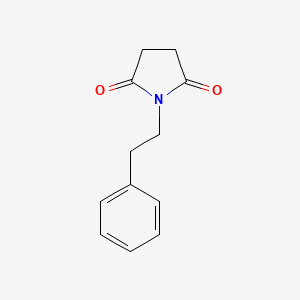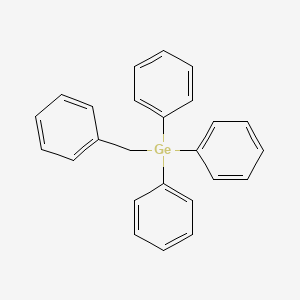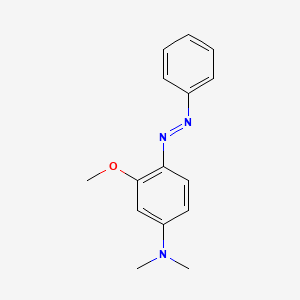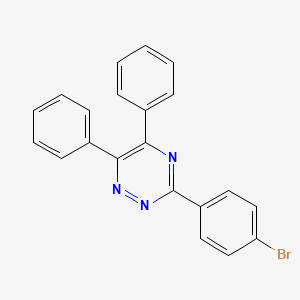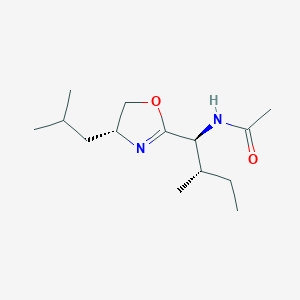![molecular formula C12H13BrN2S B15074449 3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide CAS No. 32959-72-1](/img/structure/B15074449.png)
3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide is a heterocyclic compound that contains both thiazole and pyrimidine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents such as α-bromo ketones . The reaction is usually carried out in a solvent like isopropyl alcohol at room temperature under ultrasonic activation . The cyclization process leads to the formation of the thiazolo[3,2-a]pyrimidine ring system.
Industrial Production Methods
These optimizations may include the use of continuous flow reactors and automated synthesis equipment to improve yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolo[3,2-a]pyrimidine derivatives .
Aplicaciones Científicas De Investigación
3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, with studies demonstrating its cytotoxic activity against various cancer cell lines.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide involves its interaction with specific molecular targets. For example, in anticancer applications, it may inhibit topoisomerase II, an enzyme involved in DNA replication, leading to cell death . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide
- 5,7-Bis-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
- 3-(4-Nitrophenyl)-5,6-dihydro-7H-thiazolo[3,2-a]pyrimidine
Uniqueness
3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide is unique due to its specific combination of thiazole and pyrimidine rings, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
32959-72-1 |
|---|---|
Fórmula molecular |
C12H13BrN2S |
Peso molecular |
297.22 g/mol |
Nombre IUPAC |
3-phenyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine;hydrobromide |
InChI |
InChI=1S/C12H12N2S.BrH/c1-2-5-10(6-3-1)11-9-15-12-13-7-4-8-14(11)12;/h1-3,5-6,9H,4,7-8H2;1H |
Clave InChI |
NLTIEXIPRZNXHK-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C2N(C1)C(=CS2)C3=CC=CC=C3.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![azanium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) phosphate](/img/structure/B15074366.png)

![Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate](/img/structure/B15074376.png)

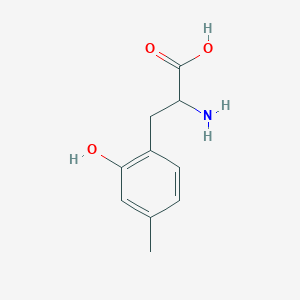
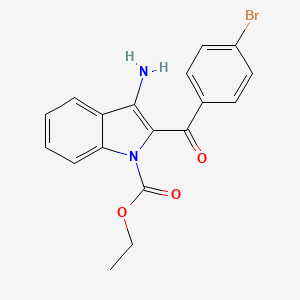

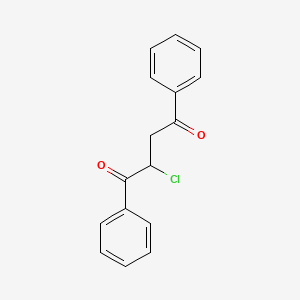
![Sodium (2S,8R,15Z,18Z,21Z,24Z)-2-azaniumyl-8-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphatriaconta-15,18,21,24-tetraen-1-oate](/img/structure/B15074403.png)
